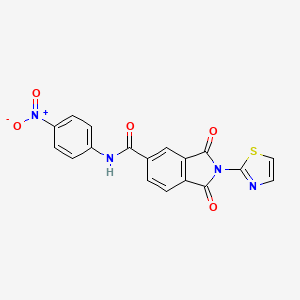
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide, also known as NPDITC, is a chemical compound that has been used extensively in scientific research for its unique properties. This compound is a derivative of isoindoline and thiazole, which are both heterocyclic compounds. NPDITC has a wide range of applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that plays a critical role in the regulation of inflammation and immune response.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high solubility in water. However, this compound has some limitations, including its limited bioavailability and poor pharmacokinetic properties.
将来の方向性
There are several future directions for the research and development of N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide. One potential direction is the development of this compound-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is the optimization of the synthesis and pharmacokinetic properties of this compound to improve its bioavailability and efficacy. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
合成法
The synthesis of N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide is a complex process that involves several steps. The first step in the synthesis of this compound is the preparation of 4-nitrophenylhydrazine. This is achieved by the reaction of 4-nitroaniline with hydrazine hydrate. The second step involves the reaction of 4-nitrophenylhydrazine with 2-bromoacetylthiazole to form the intermediate product, which is then reacted with isoindoline-1,3-dione to produce this compound.
科学的研究の応用
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been extensively used in scientific research due to its unique properties. It has been shown to have potent anticancer, anti-inflammatory, and antioxidant activities. This compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4O5S/c23-15(20-11-2-4-12(5-3-11)22(26)27)10-1-6-13-14(9-10)17(25)21(16(13)24)18-19-7-8-28-18/h1-9H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRGUDHIWFPIRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC=CS4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5210083.png)
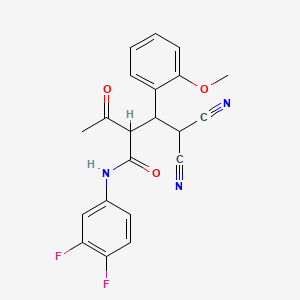

![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B5210109.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5210117.png)
![7,10-diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5210123.png)
![6-ethyl-N-4-pyridinylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5210127.png)
![N-[(1-{[1-(2-pyrazinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B5210138.png)
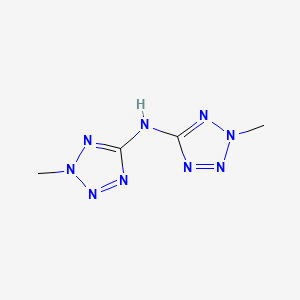
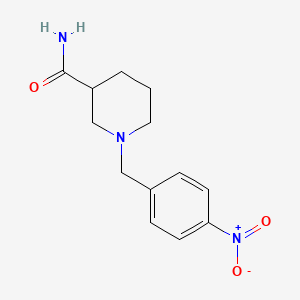
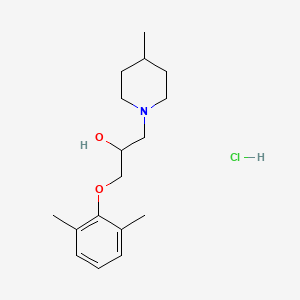
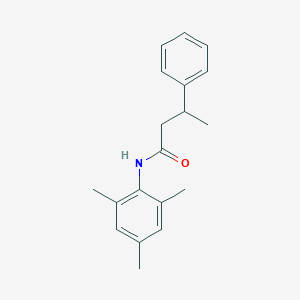
![methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate](/img/structure/B5210168.png)
![1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5210173.png)